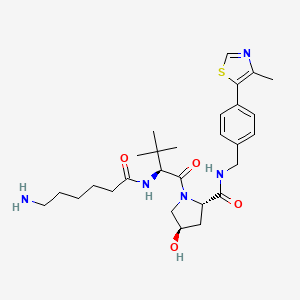
Dihydroisopimaric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihydroisopimaric acid is a diterpenoid compound derived from isopimaric acid. It is a tricyclic diterpene with a molecular formula of C20H32O2 and a molecular weight of 304.47 g/mol. This compound is known for its biological activities and is commonly found in the resin of coniferous trees such as Pinus, Larix, and Picea .
準備方法
Synthetic Routes and Reaction Conditions
Dihydroisopimaric acid can be synthesized from isopimaric acid through hydrogenation. The process involves the reduction of isopimaric acid using hydrogen gas in the presence of a palladium catalyst. The reaction is typically carried out at room temperature and atmospheric pressure .
Another method involves the oxidation of methyl dihydroisopimarate using 3-chloroperbenzoic acid, which results in the formation of 7,8-epoxy derivatives and 7α-hydroxydihydrosandaracopimarate . Additionally, selenium dioxide in dioxane can be used to oxidize this compound or its ester to produce 14α-hydroxy derivatives .
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification of resin acids from the sap of coniferous trees. The resin is treated with solvents to separate the diterpene acids, followed by hydrogenation to convert isopimaric acid to this compound .
化学反応の分析
Types of Reactions
Dihydroisopimaric acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Selenium dioxide in dioxane is commonly used to oxidize this compound to produce 14α-hydroxy derivatives.
Major Products Formed
科学的研究の応用
Dihydroisopimaric acid has several scientific research applications due to its biological activities. It is known to activate large conductance calcium-activated potassium channels (BK channels), which are involved in various physiological processes . This compound has been studied for its potential anti-inflammatory, antibacterial, and antiviral properties .
In chemistry, this compound is used as a starting material for the synthesis of various derivatives with potential pharmacological activities . In biology and medicine, it is investigated for its potential therapeutic effects on diseases related to ion channel dysfunction . In industry, this compound is used in the production of resins and adhesives .
作用機序
Dihydroisopimaric acid exerts its effects by activating large conductance calcium-activated potassium channels (BK channels). These channels play a crucial role in regulating membrane potential and cellular excitability . The activation of BK channels by this compound leads to membrane hyperpolarization, which can modulate various physiological processes .
類似化合物との比較
Similar Compounds
Isopimaric acid: The precursor to dihydroisopimaric acid, known for its antibacterial, antimicrobial, anti-inflammatory, antiviral, and antitumor properties.
Abietic acid: Another diterpene acid found in coniferous resins, known for its anti-inflammatory and antimicrobial properties.
Dehydroabietic acid: A derivative of abietic acid with potential anti-inflammatory and anticancer activities.
Uniqueness
This compound is unique due to its specific activation of BK channels, which distinguishes it from other similar diterpene acids. This unique mechanism of action makes it a valuable compound for research in ion channel modulation and related therapeutic applications .
特性
分子式 |
C20H32O2 |
|---|---|
分子量 |
304.5 g/mol |
IUPAC名 |
(1R,4aR,4bS,7S,10aR)-7-ethyl-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid |
InChI |
InChI=1S/C20H32O2/c1-5-18(2)12-9-15-14(13-18)7-8-16-19(15,3)10-6-11-20(16,4)17(21)22/h7,15-16H,5-6,8-13H2,1-4H3,(H,21,22)/t15-,16+,18-,19+,20+/m0/s1 |
InChIキー |
NQJDHQUUJULIEJ-KRFUXDQASA-N |
異性体SMILES |
CC[C@]1(CC[C@H]2C(=CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)O)C)C1)C |
正規SMILES |
CCC1(CCC2C(=CCC3C2(CCCC3(C)C(=O)O)C)C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-(3-azidopropyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B11928627.png)
![N-[(3S,4S)-4-(3,4-difluorophenyl)piperidin-3-yl]-2-fluoro-4-(2-methylpyrazol-3-yl)benzamide](/img/structure/B11928636.png)

![Butanedioic acid, 1-[(1R)-2-[[(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl]oxy]-1-[(S)-(benzoylamino)phenylmethyl]-2-oxoethyl] 4-(2,5-dioxo-1-pyrrolidinyl) ester](/img/structure/B11928639.png)



![[4-[4-[3,5-bis[4-(4-boronophenyl)phenyl]phenyl]phenyl]phenyl]boronic acid](/img/structure/B11928659.png)

